Schottky Barrier Height on n-Type Si: DySi₂ Monolayer (0.08 eV) vs. Bulk Rare-Earth Disilicides (~0.4 eV)
A DySi₂ monolayer on n-type Si(111) pins the Fermi level only 0.08 eV below the Si conduction-band minimum, corresponding to flatband conditions and enabling near-ohmic contact behaviour [1]. In contrast, bulk rare-earth disilicides (Dy, Er, Ho, Gd) formed by reacting metallic films on n-Si at ~350 °C exhibit Schottky barrier heights of approximately 0.4 eV, as determined by I–V measurements in a companion study of the same material class [2]. The 5-fold reduction in barrier height is attributed to the unique electronic structure of the monolayer-thick DySi₂ phase, not accessible with thicker films or with ErSi₂ or GdSi₂ monolayers in the same geometry.
| Evidence Dimension | Schottky barrier height (Φₙ) to n-type Si |
|---|---|
| Target Compound Data | 0.08 eV (Fermi level below Si CBM) for DySi₂ monolayer on n-Si(111) |
| Comparator Or Baseline | ~0.4 eV for bulk rare-earth disilicides (Dy, Er, Ho, Gd) on n-Si; ~0.7 eV on p-Si |
| Quantified Difference | DySi₂ monolayer barrier is ~0.32 eV lower (factor of 5 reduction vs. bulk RESi₂) |
| Conditions | UHV-prepared DySi₂ monolayer on atomically clean n-Si(111); I–V and photoelectron spectroscopy; bulk RESi₂ formed at ~350 °C, measured by I–V technique with W/Pt passivation |
Why This Matters
The 0.08 eV barrier enables low-resistance ohmic contacts to n-Si without additional doping, a key procurement criterion for infrared detector and source/drain contact applications where bulk rare-earth silicides would introduce excessive contact resistance.
- [1] Vandré, S. et al. Conservation of flatband conditions for DySi₂ monolayers on n-type Si(111). Appl. Phys. Lett. 78, 2012–2014 (2001). View Source
- [2] Tu, K. N., Thompson, R. D. & Tsaur, B. Y. Low Schottky barrier of rare-earth silicide on n-Si. Appl. Phys. Lett. 38, 626–628 (1981). View Source
